molecular formula C16H24Cl3N3O3 B8791226 Bendamustine hydrochloride monohydrate CAS No. 1374784-02-7

Bendamustine hydrochloride monohydrate

Cat. No.: B8791226
CAS No.: 1374784-02-7
M. Wt: 412.7 g/mol
InChI Key: TWBJYCLUHINEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine hydrochloride monohydrate is a useful research compound. Its molecular formula is C16H24Cl3N3O3 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Applications

Bendamustine hydrochloride monohydrate is primarily indicated for:

  • Chronic Lymphocytic Leukemia (CLL) : Approved for first-line treatment in patients unsuitable for fludarabine combination therapy.
  • Non-Hodgkin Lymphoma (NHL) : Used as monotherapy in patients who have progressed after rituximab therapy.
  • Multiple Myeloma : Indicated in combination with prednisone for patients over 65 years who are not candidates for autologous stem cell transplantation .

Table 1: Indications and Dosage

ConditionIndication DetailsDosage
Chronic Lymphocytic LeukemiaFirst-line treatment for specific patient groups100 mg/m² IV on Days 1 and 2 of a 28-day cycle
Indolent B-cell Non-Hodgkin LymphomaMonotherapy after rituximab failure120 mg/m² IV on Days 1 and 2 of a 28-day cycle
Multiple MyelomaIn combination with prednisone for older patients120 mg/m² IV on Days 1 and 2 of a 28-day cycle

Efficacy Studies

Numerous clinical trials have demonstrated the efficacy of this compound:

  • A pivotal study showed a significant improvement in overall response rates in CLL patients compared to chlorambucil, although no significant differences in overall survival were noted .
  • In NHL studies, bendamustine resulted in an overall response rate of approximately 75% among patients who had failed prior therapies .

Case Study Example

In a clinical trial involving 153 CLL patients, those treated with bendamustine showed a progression-free survival advantage over traditional therapies. Adverse effects included severe myelosuppression (Grade 3-4) reported in 98% of cases, emphasizing the need for careful monitoring during treatment .

Safety Profile

The safety profile of this compound indicates common adverse reactions such as:

  • Myelosuppression : High incidence of hematological toxicity necessitating blood transfusions.
  • Gastrointestinal Effects : Nausea (10.9%) and fatigue (8.2%) were frequently reported post-infusion .

Table 2: Adverse Reactions

Adverse ReactionIncidence (%)
Nausea10.9
Fatigue8.2
Myelosuppression98 (Grade 3-4)
Pyrexia1.2

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Bendamustine hydrochloride monohydrate in pharmacokinetic studies?

  • Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used. Deuterated standards, such as [²H₈]-Bendamustine hydrochloride, improve accuracy by serving as internal controls for isotope dilution. Validation parameters (e.g., linearity, precision, recovery rates) must adhere to pharmacopeial guidelines .

Q. How should researchers ensure reproducibility in preclinical studies of this compound?

  • Methodology : Detailed experimental protocols must include compound purity, solvent systems, and storage conditions (e.g., protection from light and moisture). For known compounds, cite literature sources for synthesis and characterization; for novel derivatives, provide NMR, HPLC purity, and mass spectrometry data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation or direct skin contact. Follow guidelines for chemical spills and disposal, referencing safety data sheets (SDS) for toxicity profiles and emergency procedures .

Q. How are patient cohorts selected for this compound clinical trials?

  • Methodology : Inclusion criteria typically involve adults (≥20 years) with ECOG performance status 0-1, adequate organ function, and resistance to standard therapies. Exclusion criteria include active CNS metastases, severe pulmonary diseases, or recent immunotherapy/chemotherapy .

Q. What are the key parameters for stability testing of this compound formulations?

  • Methodology : Assess degradation under varying temperatures, pH, and humidity. Use accelerated stability studies (e.g., 40°C/75% RH) and monitor impurities via HPLC. Include monohydrate-specific tests, as dehydration can alter bioavailability .

Advanced Research Questions

Q. How should dose-escalation studies be designed to determine the maximum tolerated dose (MTD) of oral this compound?

  • Methodology : Use a 3+3 design, starting at 25 mg/m²/day and escalating to 75 mg/m²/day. Define dose-limiting toxicities (DLTs) as grade ≥3 hematologic or non-hematologic events (NCI CTCAE v4.03). MTD is the highest dose where ≤1/6 patients experience DLTs. Statistical analysis with SAS 9.4 for continuous (mean ± SD) and categorical variables (frequency, %) .

Q. How can conflicting data on Bendamustine’s MTD across studies be resolved?

  • Methodology : Conduct meta-analyses adjusting for covariates like patient demographics, tumor type, and prior therapies. Compare DLT definitions (e.g., delayed hematologic recovery in Japanese vs. Western cohorts) and use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify covariates influencing toxicity .

Q. What strategies optimize this compound’s bioavailability in oral formulations?

  • Methodology : Test LFHC (lyophilized free hydrochloride) capsules with varying excipients. Evaluate absorption under fasting conditions (2 hours pre- and 1 hour post-dose). Use BSA-adjusted dosing and compare AUC (area under the curve) across formulations .

Q. How do researchers assess Bendamustine’s efficacy in solid tumors using RECIST 1.1 criteria?

  • Methodology : Perform CT/MRI scans at baseline and every 8 weeks. Classify responses as complete (CR), partial (PR), stable (SD), or progressive disease (PD). Calculate progression-free survival (PFS) via Kaplan-Meier analysis and report hazard ratios for comparative cohorts .

Q. What advanced techniques characterize Bendamustine’s interaction with DNA in mechanistic studies?

  • Methodology : Employ X-ray crystallography or molecular docking simulations to study alkylation at guanine N7 positions. Validate findings with comet assays (DNA strand breaks) and γH2AX foci quantification (double-strand break repair) .

Q. Notes on Evidence Utilization

  • Clinical trial designs, PK-PD parameters, and statistical methods are derived from oral administration studies .
  • Analytical methodologies reference deuterated standards and pharmacopeial protocols .
  • Safety protocols align with SDS guidelines for hazardous chemicals .
  • Reproducibility standards follow journal requirements for experimental documentation .

Properties

CAS No.

1374784-02-7

Molecular Formula

C16H24Cl3N3O3

Molecular Weight

412.7 g/mol

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2

InChI Key

TWBJYCLUHINEDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In one aspect of the present invention, the wet bendamustine hydrochloride monohydrate is obtained from a crystallization, recrystallization, trituration or precipitation procedure, wherein the wet bendamustine hydrochloride monohydrate is present in solid, particulate form in admixture with a solvent system comprising water in which the bendamustine hydrochloride monohydrate is substantially insoluble and then separated from the bulk of the solvent system by a method such as filtration, decantation, centrifugation or the like to provide the wet bendamustine hydrochloride monohydrate. For example, a relatively crude portion of bendamustine hydrochloride may be recrystallized from a solvent system comprised of water and collected by one of the aforementioned methods to provide a cake (e.g., a filter cake), which may be washed one or more times with additional solvent (which may be the same as, or different from, the solvent system utilized in the recrystallization). In one embodiment of the invention, the filter cake of bendamustine hydrochloride monohydrate is washed with water and then t-butyl methyl ether to provide the wet bendamustine hydrochloride monohydrate. Generally speaking, it will be preferred to avoid the use of acetone in such a washing step, since the solubility of bendamustine hydrochloride monohydrate in acetone or aqueous acetone tends to result in unacceptably high yield losses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.